![molecular formula C10H12O4 B127076 3,4-Dimethoxy-2-methylbenzoic acid CAS No. 5722-94-1](/img/structure/B127076.png)
3,4-Dimethoxy-2-methylbenzoic acid
Overview
Description
3,4-Dimethoxy-2-methylbenzoic acid is a chemical compound with the molecular formula C10H12O4 and a molecular weight of 196.2 . It is a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of novel benzamide compounds has been reported starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified and analyzed with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The InChI code for 3,4-Dimethoxy-2-methylbenzoic acid is 1S/C10H12O4/c1-6-7(10(11)12)4-5-8(13-2)9(6)14-3/h4-5H,1-3H3,(H,11,12) .Chemical Reactions Analysis
The in vitro antioxidant activity of all the compounds synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Physical And Chemical Properties Analysis
3,4-Dimethoxy-2-methylbenzoic acid is a white to yellow solid at room temperature . It has a melting point of 183-188°C .It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .
Scientific Research Applications
Synthesis of Benzamide Compounds
3,4-Dimethoxy-2-methylbenzoic acid is used in the synthesis of novel benzamide compounds . These compounds are synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
Antioxidant Activity
The benzamide compounds synthesized from 3,4-Dimethoxy-2-methylbenzoic acid have been found to exhibit significant antioxidant activity . This includes total antioxidant, free radical scavenging, and metal chelating activity .
Antibacterial Activity
The synthesized benzamide compounds also show antibacterial activity . They have been tested for their in vitro growth inhibitory activity against different bacteria .
Drug Discovery
Amide compounds, which include those synthesized from 3,4-Dimethoxy-2-methylbenzoic acid, have been used in drug discovery . They are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .
Industrial Applications
Amide compounds are also used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
Synthesis of Natural Lichen Substance
A synthetic route involving 4,6-dimethoxy-2-hydroxy-3-methylbenzoic acid has been investigated in the process of synthesis of the natural lichen substance, crocynol .
Mechanism of Action
Target of Action
It’s known that benzylic compounds, which include 3,4-dimethoxy-2-methylbenzoic acid, typically interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 3,4-Dimethoxy-2-methylbenzoic acid involves interactions at the benzylic position . These interactions can involve free radical bromination, nucleophilic substitution, and oxidation . The compound can undergo reactions at the benzylic position, which can be resonance stabilized .
Biochemical Pathways
It’s known that benzylic compounds can influence a variety of biochemical pathways, including those involved in oxidation and reduction reactions .
Pharmacokinetics
The compound’s molecular weight (1962 g/mol) and its physical form (white to yellow solid) suggest that it may have good bioavailability .
Result of Action
Some benzamide compounds synthesized from similar benzoic acids have shown antioxidant and antibacterial activities .
Action Environment
The action, efficacy, and stability of 3,4-Dimethoxy-2-methylbenzoic acid can be influenced by various environmental factors. These can include temperature, pH, and the presence of other compounds .
properties
IUPAC Name |
3,4-dimethoxy-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6-7(10(11)12)4-5-8(13-2)9(6)14-3/h4-5H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEJXYZKZCQELU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472665 | |
Record name | 3,4-dimethoxy-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5722-94-1 | |
Record name | 3,4-dimethoxy-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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